(R)-3-Amino-4-hydroxybutanoic acid
Overview
Description
(R)-3-Amino-4-hydroxybutanoic acid is an organic compound with the molecular formula C4H9NO3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Scientific Research Applications
(R)-3-Amino-4-hydroxybutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the biosynthesis of certain amino acids and peptides.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
Target of Action
L-beta-Homoserine, also known as (3R)-3-amino-4-hydroxybutanoic acid, is a pivotal intermediate in the carbon and nitrogen metabolism of Escherichia coli . This non-canonical amino acid cannot be used as a nitrogen source for growth .
Mode of Action
The mode of action of L-beta-Homoserine is not fully understood. It has been suggested that millimolar concentration of L-beta-Homoserine causes growth inhibition and two distinct mechanisms of action have been considered. On the one hand, L-beta-Homoserine could alter the leucine-tRNA synthetase-dependent fidelity of protein synthesis by competing with leucine for tRNA aminoacylation .
Biochemical Pathways
L-beta-Homoserine is an intermediate in the biosynthesis of three essential amino acids: methionine, threonine (an isomer of homoserine), and isoleucine . Its complete biosynthetic pathway includes glycolysis, the tricarboxylic acid (TCA) or citric acid cycle (Krebs cycle), and the aspartate metabolic pathway . It forms by two reductions of aspartic acid via the intermediacy of aspartate semialdehyde . Specifically, the enzyme homoserine dehydrogenase, in association with NADPH, catalyzes a reversible reaction that interconverts L-aspartate-4-semialdehyde to L-beta-Homoserine .
Result of Action
The result of L-beta-Homoserine’s action is complex and depends on the specific biochemical pathways it is involved in. For example, in the biosynthesis of methionine, threonine, and isoleucine, L-beta-Homoserine serves as a crucial intermediate .
Action Environment
Environmental factors including pH and organic carbon were likely to affect the accumulation of L-beta-Homoserine in the intertidal environment . The association of L-beta-Homoserine with microbial abundance and activity verified that L-beta-Homoserine may be a potential control for the complex nitrogen transformations .
Biochemical Analysis
Biochemical Properties
L-beta-Homoserine is involved in the synthesis of L-homoserine by Corynebacterium glutamicum . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is converted to L-homocysteine in three steps that are catalyzed by the enzymes MetA, MetB, and MetC .
Cellular Effects
The effects of L-beta-Homoserine on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
L-beta-Homoserine exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of L-beta-Homoserine in laboratory settings have been observed to change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of L-beta-Homoserine vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
L-beta-Homoserine is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .
Transport and Distribution
L-beta-Homoserine is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of L-beta-Homoserine and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-3-Amino-4-hydroxybutanoic acid can be achieved through several methods. One common approach involves the use of starting materials such as 3-hydroxybutanoic acid and ammonia. The reaction typically requires specific conditions, including controlled temperature and pH, to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as enzymatic synthesis or fermentation processes. These methods can offer higher yields and greater efficiency compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
(R)-3-Amino-4-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a keto acid, while reduction of the amino group can produce a primary amine derivative.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-amino-4-hydroxybutanoic acid: The enantiomer of (R)-3-Amino-4-hydroxybutanoic acid with different stereochemistry.
4-amino-3-hydroxybutanoic acid: A structural isomer with the amino and hydroxyl groups in different positions.
3-amino-2-hydroxybutanoic acid: Another structural isomer with the hydroxyl group on the second carbon.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its biological activity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in various chemical and biological processes.
Properties
IUPAC Name |
(3R)-3-amino-4-hydroxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c5-3(2-6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZICZZQJDLXJN-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](CO)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363603 | |
Record name | (3R)-3-Amino-4-hydroxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16504-56-6 | |
Record name | 3-Amino-4-hydroxybutyric acid, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016504566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3R)-3-Amino-4-hydroxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-AMINO-4-HYDROXYBUTYRIC ACID, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LQR9P3VGF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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